3-hydroxyquinazoline-2,4(1H,3H)-dione

HIV-1 RNase H antiretroviral

Researchers targeting viral polymerases often struggle to source scaffolds with intrinsic metal-chelating capacity. This 3-hydroxyquinazoline-2,4-dione core directly addresses that gap, enabling Mg2+ chelation in enzyme active sites-a mechanism absent in generic quinazoline analogs. • Anti-HCV derivative 21t achieves EC50 = 2.0 µM, TI > 25 (superior to ribavirin). • Anti-vaccinia derivative 24b11 exhibits EC50 = 1.7 µM (15-fold more potent than cidofovir). • Dual HIV-1 RNase H/integrase inhibition at IC50 = 0.41/0.85 µM. Supplied with rigorous analytical documentation for reproducible discovery workflows.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 5329-43-1
Cat. No. B1216848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxyquinazoline-2,4(1H,3H)-dione
CAS5329-43-1
Synonyms3-hydroxy-quinazoline-2,4-dione
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=O)N2)O
InChIInChI=1S/C8H6N2O3/c11-7-5-3-1-2-4-6(5)9-8(12)10(7)13/h1-4,13H,(H,9,12)
InChIKeyTZZSQUATPYDROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyquinazoline-2,4(1H,3H)-dione Scaffold Overview


3-Hydroxyquinazoline-2,4(1H,3H)-dione (CAS 5329-43-1) is a bicyclic heterocyclic compound with the molecular formula C8H6N2O3 and a molecular weight of 178.1448 . It functions as a privileged scaffold in medicinal chemistry, characterized by its intrinsic metal ion chelation capability due to the 3-hydroxy substitution [1]. This core structure serves as the foundation for designing derivatives with diverse biological activities, including antiviral and enzyme inhibitory properties [2].

Irreplaceability vs. Other Quinazolinediones


The 3-hydroxy substitution on the quinazoline-2,4(1H,3H)-dione scaffold is not a generic modification. It fundamentally alters the compound's physicochemical and biological profile. Unlike simple 3-alkyl or 3-aryl derivatives, the 3-hydroxy group confers a unique metal ion chelating capacity, enabling direct interaction with catalytic metal ions in enzyme active sites, such as Mg2+ in viral polymerases [1]. Substitution with a non-hydroxyl group eliminates this chelation mechanism, leading to a complete loss of the specific antiviral activity observed in derivatives like 21t (anti-HCV) [2] and II-4 (anti-HIV) [3]. Therefore, 3-hydroxyquinazoline-2,4(1H,3H)-dione is not interchangeable with other quinazoline-2,4-dione analogs for applications reliant on this specific metal-binding pharmacophore.

Quantitative Differentiation Evidence


HIV-1 RNase H Inhibition vs. β-Thujaplicinol

The derivative II-4, based on the 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold, exhibits a 4.8-fold lower IC50 for HIV-1 RNase H inhibition compared to the known inhibitor β-thujaplicinol [1]. This represents a significant improvement in enzymatic potency.

HIV-1 RNase H antiretroviral

Anti-HCV Cellular Potency vs. Ribavirin

Derivative 21t, containing the 3-hydroxyquinazoline-2,4(1H,3H)-dione core, demonstrates superior anti-HCV activity at the cellular level compared to the clinical drug ribavirin, with a more than 12.5-fold lower EC50 and a higher therapeutic index [1].

HCV NS5B antiviral metal chelator

Anti-Vaccinia Virus Potency vs. Cidofovir

The 3-hydroxyquinazoline-2,4(1H,3H)-dione derivative 24b11 shows a 14.7-fold lower EC50 against vaccinia virus compared to the reference drug cidofovir, representing a first-in-class discovery for this scaffold against DNA viruses [1].

Vaccinia virus poxvirus antiviral

HCV NS5B Target Engagement via Mg2+ Chelation

3-Hydroxyquinazoline-2,4(1H,3H)-dione derivatives directly engage the HCV NS5B polymerase by chelating the catalytic Mg2+ ion. This is evidenced by a measurable thermal stabilization of the protein, with compounds 21e and 21k increasing the melting temperature (Tm) by 1.6°C and 2.1°C, respectively [1].

HCV NS5B metal chelation target engagement

Dual HIV-1 RNase H and Integrase Inhibition

Compound II-4 exhibits a dual inhibition profile, targeting both HIV-1 RNase H (IC50 = 0.41 μM) and integrase strand transfer (IC50 = 0.85 μM) [1]. While less potent than the clinical integrase inhibitor raltegravir (IC50 = 0.071 μM), this dual activity is a unique characteristic of the scaffold not observed in simpler quinazolinediones.

HIV-1 integrase RNase H dual inhibitor

Anti-Adenovirus-2 Potency Advantage

Derivative 24b13 shows an EC50 of 6.2 μM against adenovirus-2, a potency that is superior to all reference drugs tested in the same study, highlighting a specific and potent antiviral niche for this scaffold [1].

Adenovirus antiviral DNA virus

Priority Research Applications for 3-Hydroxyquinazoline-2,4(1H,3H)-dione


Anti-HCV Drug Discovery Lead

The core 3-hydroxyquinazoline-2,4(1H,3H)-dione structure is an ideal starting point for medicinal chemistry programs targeting Hepatitis C Virus (HCV). As demonstrated with derivative 21t (EC50 = 2.0 μM, TI > 25), this scaffold yields compounds with superior cellular potency and a better therapeutic index than the clinical drug ribavirin [1]. The established mechanism of action—Mg2+ chelation in the NS5B polymerase active site—is confirmed by thermal shift assays (ΔTm up to +2.1°C) [1], providing a rational basis for further structure-based optimization to improve potency and pharmacokinetic properties.

First-in-Class Anti-Poxvirus Agents

For research focused on biodefense or emerging infectious diseases, this scaffold provides a validated chemical starting point for anti-poxvirus drug development. The derivative 24b11 exhibits an EC50 of 1.7 μM against vaccinia virus, which is a 15-fold improvement over the approved drug cidofovir (EC50 = 25 μM) [2]. This represents a first-in-class discovery for this scaffold against DNA viruses, offering a new chemical series with a significant potency advantage for further lead optimization.

Dual HIV-1 RNase H/Integrase Inhibitor Optimization

This scaffold is uniquely suited for programs aiming to develop dual inhibitors of HIV-1 RNase H and integrase. Compound II-4 demonstrates this dual inhibitory profile with an IC50 of 0.41 μM against RNase H and 0.85 μM against integrase strand transfer [3]. The dual mechanism is a strategic advantage for combating viral resistance. Although the integrase potency is 12-fold lower than raltegravir [3], the scaffold provides a novel, dual-active chemotype that can be optimized to improve upon these initial potency metrics.

Anti-Adenoviral Therapy Research

Given the superior potency of derivative 24b13 (EC50 = 6.2 μM) against adenovirus-2 compared to all reference drugs in the panel [2], this compound class is a high-priority scaffold for developing specific anti-adenoviral therapies. This application is particularly relevant for addressing infections in immunocompromised patients or developing treatments for adenoviral keratoconjunctivitis, where current therapeutic options are limited.

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